molecular formula C12H18O3 B2506430 2-Ethoxy-4-(3-hydroxybutyl)phenol CAS No. 1283091-06-4

2-Ethoxy-4-(3-hydroxybutyl)phenol

Cat. No.: B2506430
CAS No.: 1283091-06-4
M. Wt: 210.273
InChI Key: URXXRBYISKXBBJ-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(3-hydroxybutyl)phenol is an organic compound with the molecular formula C12H18O3. It is characterized by the presence of an ethoxy group and a hydroxybutyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-(3-hydroxybutyl)phenol typically involves the reaction of 2-ethoxyphenol with 3-bromobutan-1-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-bromobutan-1-ol attacks the ethoxyphenol, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents like ethanol or methanol .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-(3-hydroxybutyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxy-4-(3-hydroxybutyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(3-hydroxybutyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-4-(3-hydroxybutyl)phenol is unique due to the presence of both ethoxy and hydroxybutyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-ethoxy-4-(3-hydroxybutyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-3-15-12-8-10(5-4-9(2)13)6-7-11(12)14/h6-9,13-14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXXRBYISKXBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CCC(C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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